molecular formula C6H6BrClN2 B12814517 3-Bromo-5-chloro-2-methylpyridin-4-amine

3-Bromo-5-chloro-2-methylpyridin-4-amine

Cat. No.: B12814517
M. Wt: 221.48 g/mol
InChI Key: RSJJVGRGBLDWML-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-methylpyridin-4-amine is a heterocyclic organic compound with the molecular formula C6H6BrClN2 It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and methyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-methylpyridin-4-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination and chlorination of 2-methylpyridine, followed by amination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-methylpyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and arylboronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-chloro-2-methylpyridin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-methylpyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chloro-4-methylpyridin-2-amine
  • 3-Bromo-5-methylpyridin-4-amine
  • 5-Bromo-2-methylpyridin-3-amine

Uniqueness

3-Bromo-5-chloro-2-methylpyridin-4-amine is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

3-bromo-5-chloro-2-methylpyridin-4-amine

InChI

InChI=1S/C6H6BrClN2/c1-3-5(7)6(9)4(8)2-10-3/h2H,1H3,(H2,9,10)

InChI Key

RSJJVGRGBLDWML-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1Br)N)Cl

Origin of Product

United States

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